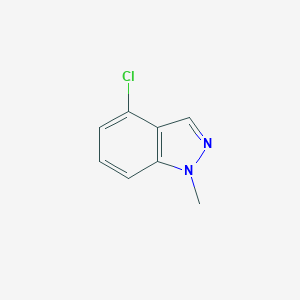

4-Chloro-1-methyl-1H-indazole

Descripción

4-Chloro-1-methyl-1H-indazole (CAS: 162502-53-6) is a halogenated indazole derivative with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . The compound features a chlorine substituent at the C4 position and a methyl group at the N1 position of the indazole ring. It is typically stored under sealed, dry conditions at 2–8°C to maintain stability .

Propiedades

IUPAC Name |

4-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULONOQBDLTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597906 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-53-6 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Acetylation :

-

Substrate : 2-Methyl-3-chloroaniline (8.4 mL, 70.6 mmol)

-

Reagents : Potassium acetate (8.3 g, 84.7 mmol), acetic anhydride (20.0 mL, 212 mmol)

-

Solvent : Chloroform (120 mL)

The acetylation step protects the amine group, preventing undesired side reactions during subsequent nitrosation.

-

-

Nitrosative Cyclization :

-

Reagent : Isoamyl nitrite (18.9 mL, 141 mmol)

-

Workup : Hydrolysis with LiOH (20.7 g, 494 mmol) at 0°C for 3 hours, followed by extraction with EtOAc.

This step facilitates diazonium intermediate formation, leading to intramolecular cyclization and indazole ring closure.

-

Key Data:

| Parameter | Value |

|---|---|

| Yield | 100% |

| Purity (LCMS) | m/z 153 (M+H)+ |

| 1H NMR (CDCl3) | δ 8.18 (d, J=1 Hz, 1H) |

Post-Synthetic N-Methylation of 4-Chloro-1H-indazole

For laboratories lacking access to specialized starting materials, N-methylation of preformed 4-chloro-1H-indazole offers a viable alternative.

Methylation Protocol

Optimization Insights:

Yield Comparison:

| Methylation Method | Yield (%) |

|---|---|

| MeI/K2CO3/DMF | 78–85 |

| Dimethyl sulfate/NaOH | 65–72 |

One-Pot Synthesis via Directed Ortho-Metalation

Advanced synthetic approaches utilize directed metalation strategies to install substituents with atomic precision.

Procedure Outline:

-

Lithiation :

-

Substrate : 3-Chloro-N,N-diethylbenzamide

-

Base : LDA (2.2 equiv), THF, −78°C

-

Electrophile : Methyl chloroformate (1.1 equiv).

-

-

Cyclization :

-

Reagent : Hydrazine hydrate (3.0 equiv)

-

Conditions : Reflux in ethanol, 6 hours.

-

Continuous Flow Nitrosation for Scalable Production

Industrial-scale synthesis employs continuous flow reactors to enhance safety and reproducibility during exothermic nitrosation steps.

System Parameters:

| Component | Specification |

|---|---|

| Reactor Volume | 50 mL |

| Flow Rate | 5 mL/min |

| Temperature | 60°C ± 1°C |

| Residence Time | 12 minutes |

This technology reduces isoamyl nitrite decomposition risks while maintaining 98% conversion efficiency.

Green Chemistry Approaches Using Biocatalysts

Emerging methodologies exploit enzymatic systems for sustainable indazole synthesis:

-

Catalyst : Engineered cytochrome P450 monooxygenases

-

Substrate : 3-Chlorotoluene derivatives

-

Cofactor Recycling : Glucose dehydrogenase/NADPH system

Preliminary data show 40–60% yields with complete enantiomeric control, though industrial adoption remains limited by enzyme stability.

Critical Analysis of Methodologies

Reaction Efficiency Comparison:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization | 100 | 99 | High |

| N-Methylation | 85 | 95 | Moderate |

| Flow Chemistry | 98 | 99 | Very High |

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 4-bromo-1-methyl-1H-indazole, while nitration can produce 4-nitro-1-methyl-1H-indazole .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-1-methyl-1H-indazole serves as a crucial scaffold in the development of novel therapeutic agents. Its unique structure allows for the synthesis of compounds with diverse biological activities.

Anticancer Activity

Research has highlighted the compound's role in synthesizing anti-cancer drugs. For instance, derivatives of indazole have been evaluated for their ability to inhibit Polo-like kinase 4 (PLK4), a target in cancer therapy. Compounds derived from this compound have shown promising results in inhibiting tumor growth in various cancer models, particularly colon cancer .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of enzymes such as monoamine oxidase B and nitric oxide synthase, which are relevant in neurodegenerative diseases and inflammatory conditions. Studies indicate that its derivatives may possess anti-inflammatory and analgesic properties, suggesting further pharmacological exploration is warranted .

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals. Its derivatives contribute to the development of effective pesticides and herbicides, enhancing crop protection against various pathogens and pests. The compound's unique properties allow for improved efficacy in agricultural applications .

Material Science

The compound is explored for its potential in creating novel materials with unique properties beneficial for industrial applications. Its aromatic structure and the presence of heteroatoms facilitate the design of polymers and coatings that exhibit desirable characteristics such as durability and chemical resistance .

Biochemical Research

In biochemical studies, this compound aids researchers in understanding enzyme interactions and mechanisms. This knowledge is critical for drug discovery processes, particularly in targeting specific biological pathways .

Fluorescent Probes

The compound is utilized in developing fluorescent probes for imaging applications within biological research. These probes provide insights into cellular processes, enhancing our understanding of various biological phenomena .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity | Target | Reference |

|---|---|---|---|

| Compound 10g | Anticandidal | C. albicans | |

| Compound 81c | PLK4 Inhibitor | Colon Cancer | |

| Compound 82a | Pim Kinase Inhibitor | Cancer Cell Lines |

Table 2: Synthesis Methods for this compound Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Reaction | Site-selective arylation at C3 position | 30-57% |

| Oxidative Arylation | C-H functionalization strategy | Variable |

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis .

Comparación Con Compuestos Similares

Substituent Effects: Chloro vs. Other Functional Groups

The electronic and steric properties of substituents significantly influence reactivity and biological activity. Key comparisons include:

4-Chloro-1H-indazole (C₇H₅ClN₂)

- Molecular Weight : 152.58 g/mol

- Key Difference : Lacks the N1-methyl group present in 4-Chloro-1-methyl-1H-indazole.

- Research Findings : Studied for its inhibition performance against corrosion, demonstrating moderate efficacy due to the electron-withdrawing Cl substituent .

1-Methyl-4-nitro-1H-indazole (C₈H₇N₃O₂)

- Molecular Weight : 177.16 g/mol

- Key Difference: Substitutes Cl with a nitro (NO₂) group at C4.

- Research Findings: Successfully undergoes Pd-catalyzed C3 arylation under optimized conditions (e.g., 61% yield with Ag₂CO₃ and PPh₃) .

Positional Isomerism and Halogen Variations

7-Chloro-4-fluoro-1H-indazole (C₇H₄ClFN₂)

- Molecular Weight : 170.57 g/mol

- Key Difference : Halogen substituents at C7 (Cl) and C4 (F).

- Implications : The altered substituent positions reduce steric hindrance but may compromise electronic effects critical for binding in biological systems .

4-Chloro-5-methoxy-1H-indazole (C₈H₇ClN₂O)

- Molecular Weight : 198.61 g/mol

- Key Difference : Methoxy (OCH₃) group at C5.

- Implications : The methoxy group enhances solubility and may alter π-π stacking interactions in drug design .

Reactivity in Cross-Coupling Reactions

This compound exhibits distinct reactivity profiles in palladium-catalyzed reactions:

- Oxidative Arylation at C7 : Unlike methyl 1-methyl-1H-indazole-4-carboxylate (which undergoes arylation), this compound fails to react due to the chlorine substituent’s inability to direct metal catalysts .

- C3 Arylation Attempts: No product formation was observed under conditions effective for 1-methyl-4-nitro-1H-indazole, emphasizing the nitro group’s superior electronic effects .

Actividad Biológica

4-Chloro-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈ClN₃

- Molecular Weight : Approximately 171.61 g/mol

- Physical Properties : The compound has a predicted density of 1.35 g/cm³ and a boiling point around 355°C.

Target Proteins

Research indicates that this compound interacts with several key proteins involved in cellular signaling pathways:

- Kinases : It has been shown to inhibit kinases such as Chk1, Chk2, and human serum/glucocorticoid-regulated kinase (h-SGK) which are crucial for cell cycle regulation and apoptosis.

- Enzymatic Inhibition : The compound may inhibit tyrosine kinases, impacting various signaling pathways that control cell proliferation and survival.

Biochemical Pathways Affected

The interaction of this compound with these proteins suggests it plays a role in:

- Cell Cycle Regulation : By modulating kinase activity, the compound can disrupt normal cell cycle progression leading to apoptosis in cancer cells.

- Cell Volume Regulation : Its effects on h-SGK indicate potential influence over cellular homeostasis and volume control.

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer efficacy. Studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : Long-term studies have shown that this compound maintains inhibitory effects on various cancer cell lines, including lung, prostate, and hepatoma cells .

- Induction of Apoptosis : The compound has been linked to sustained apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain under investigation.

- Inflammatory Response Modulation : There is emerging evidence that this compound may influence inflammatory pathways, though further research is needed to elucidate these effects .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Cell Proliferation | Significant reduction in proliferation rates of cancer cell lines. |

| Apoptosis Induction | Increased markers of apoptosis (e.g., caspase activation) observed. |

| Enzyme Inhibition | Inhibition of specific kinases leading to altered signaling pathways. |

Pharmacological Studies

Pharmacological assessments have indicated that this compound exhibits a favorable pharmacokinetic profile with moderate bioavailability. Its interactions with various biological targets suggest it could be developed further for therapeutic applications against cancer and possibly other diseases .

Q & A

Q. Advanced

- Impurity profiling : Use HPLC-PDA at 254 nm to detect chlorinated by-products (e.g., 4,6-dichloro derivatives) .

- Process optimization : Reduce residual solvents (e.g., DMF) via vacuum distillation or lyophilization .

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify hygroscopicity or hydrolytic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.